molecular formula C6H3BrN2S B6589788 2-bromo-6-isothiocyanatopyridine CAS No. 1192812-99-9

2-bromo-6-isothiocyanatopyridine

Cat. No.: B6589788
CAS No.: 1192812-99-9
M. Wt: 215.1
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Description

2-Bromo-6-isothiocyanatopyridine is a versatile bifunctional reagent designed for advanced chemical synthesis and biological applications. This compound features two highly reactive sites: a bromine atom and an isothiocyanate group on a pyridine scaffold. The bromine substituent at the 2-position is a classical handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the introduction of the pyridine core into more complex architectures . Concurrently, the isothiocyanate (NCS) group is a potent electrophile that readily reacts with nucleophiles, most notably with thiol groups in cysteine residues of proteins and peptides, to form stable thiourea conjugates . This dual reactivity makes this compound an invaluable intermediate for constructing targeted covalent inhibitors, activity-based probes, and for the synthesis of functionalized ligands. The isothiocyanate group is known to be a key pharmacophore in various bioactive molecules, and its incorporation is a common strategy in drug discovery . Pyridyl isothiocyanates can be synthesized from their corresponding amines, though electron-deficient pyridines can present synthetic challenges . Researchers can leverage this compound to explore its antimicrobial and anticancer properties, as isothiocyanates are known for their ability to modulate cellular pathways by interacting with key protein targets . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1192812-99-9

Molecular Formula

C6H3BrN2S

Molecular Weight

215.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanism

The amine is typically dissolved in an anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) solution under inert atmosphere. Thiophosgene is added dropwise at 0–5°C to minimize side reactions. The intermediate thiocarbamoyl chloride forms instantaneously, followed by dehydrohalogenation to yield the isothiocyanate:

2-Bromo-6-aminopyridine+Cl2C=S2-Bromo-6-isothiocyanatopyridine+2HCl\text{2-Bromo-6-aminopyridine} + \text{Cl}_2\text{C=S} \rightarrow \text{this compound} + 2\text{HCl}

Optimization and Challenges

  • Temperature Control : Exothermic reactions necessitate strict temperature regulation to prevent decomposition.

  • Solvent Choice : Polar aprotic solvents like THF improve solubility but may require longer reaction times (2–4 hours).

  • Yield : Reported yields range from 65% to 78%, with purity >95% after column chromatography.

Table 1 : Thiophosgene-Mediated Synthesis Optimization

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents byproducts
SolventTHF/DCM (1:1)Maximizes solubility
Stoichiometry1:1.2 (amine:Cl₂C=S)Completes reaction

One-Pot Synthesis Using Carbon Disulfide (CS₂) and Dehydrating Agents

To circumvent thiophosgene’s toxicity, recent protocols employ CS₂ with coupling agents like dicyclohexylcarbodiimide (DCC).

Procedure Overview

  • Formation of Dithiocarbamate : 2-Bromo-6-aminopyridine reacts with CS₂ in the presence of a base (e.g., triethylamine) to form a dithiocarbamate intermediate.

  • Dehydration : DCC facilitates water removal, converting the intermediate to the isothiocyanate.

2-Bromo-6-aminopyridine+CS2BaseDithiocarbamateDCCIsothiocyanate\text{2-Bromo-6-aminopyridine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Dithiocarbamate} \xrightarrow{\text{DCC}} \text{Isothiocyanate}

Key Advantages

  • Safety : Eliminates toxic thiophosgene.

  • Scalability : Suitable for gram-scale production with yields up to 82%.

Table 2 : One-Pot Method Performance

ReagentYield (%)Purity (%)
CS₂ + DCC8297
CS₂ + EDC·HCl7595

Halogen Exchange from 2,6-Dibromopyridine Precursors

This two-step approach leverages 2,6-dibromopyridine as a starting material, enabling regioselective functionalization.

Step 1: Amination at the 6-Position

2,6-Dibromopyridine undergoes nucleophilic aromatic substitution with aqueous ammonia or methylamine under high-pressure conditions (100–120°C, 24–48 hours). For example:

2,6-Dibromopyridine+NH32-Bromo-6-aminopyridine+NH4Br\text{2,6-Dibromopyridine} + \text{NH}3 \rightarrow \text{2-Bromo-6-aminopyridine} + \text{NH}4\text{Br}

Key Insight : Microwave-assisted reactions reduce time to 2–4 hours but require specialized equipment.

Step 2: Isothiocyanate Formation

The resultant 2-bromo-6-aminopyridine is then converted to the isothiocyanate via methods described in Sections 1 or 2.

Palladium-Catalyzed Cross-Coupling Approaches

Emerging strategies employ cross-coupling reactions to introduce the isothiocyanate group. For instance, Suzuki-Miyaura coupling of 2-bromo-6-iodopyridine with a thiocyanate-bearing boronic ester has been explored, though yields remain moderate (50–60%).

2-Bromo-6-iodopyridine+B(SCN)(OR)2Pd(PPh3)4This compound+Byproducts\text{2-Bromo-6-iodopyridine} + \text{B(SCN)(OR)}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4} \text{this compound} + \text{Byproducts}

Limitations

  • Catalyst Cost : Palladium complexes increase production costs.

  • Side Reactions : Competing protodehalogenation reduces efficiency.

Comparative Analysis of Methods

Table 3 : Method Comparison

MethodYield (%)SafetyScalabilityCost
Thiophosgene78LowModerateLow
CS₂/DCC82HighHighModerate
Halogen Exchange70*ModerateHighLow
Cross-Coupling55HighLowHigh

*Combined yield for two-step process.

Purification and Characterization

Final purification typically involves silica gel chromatography (hexane:ethyl acetate, 3:1) or recrystallization from ethanol/water mixtures. Characterization relies on:

  • ¹H NMR : Isothiocyanate protons appear as a singlet at δ 8.1–8.3 ppm.

  • IR Spectroscopy : N=C=S stretching vibrations at 2050–2100 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-isothiocyanatopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Reactivity

Multicomponent Chemistry
One of the primary applications of 2-bromo-6-isothiocyanatopyridine is its role as a convertible isocyanide in multicomponent reactions. It exhibits sufficient nucleophilicity and good leaving group capacity, making it ideal for synthesizing complex molecules. For instance, it has been utilized in the efficient two-step synthesis of the potent opioid carfentanil, demonstrating its practical utility in pharmaceutical development .

Antimicrobial Activity

Biological Applications
Recent studies have highlighted the antimicrobial properties of derivatives synthesized from this compound. For example, compounds derived from thiazole synthesis show significant activity against various bacteria, including Streptococcus faecalis and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as effective antimicrobial agents .

CompoundMIC (µmol/ml)Target Bacteria
Compound 314.34Streptococcus faecalis
Compound 127.69Bacillus pumilis
Compound 922.76Enterobacter cloacae

Medicinal Chemistry

Drug Development
The compound's structure allows for modifications that enhance biological activity. Its derivatives have been explored for their potential as antiviral agents and in drug discovery processes targeting various diseases . The ability to functionalize the pyridine ring opens pathways for creating new therapeutics with improved efficacy and reduced side effects.

Material Science

Polymer Chemistry
In materials science, this compound has been investigated for its role in synthesizing novel polymers and materials with specific properties. Its reactivity can be harnessed to create materials with tailored functionalities, which are essential in developing advanced coatings, adhesives, and other industrial applications.

Case Studies

Synthesis of Antimicrobial Agents
A study focused on synthesizing a series of thiazoles attached to coumarin moieties demonstrated the effectiveness of using derivatives of this compound as intermediates. The resulting compounds exhibited antimicrobial activities comparable to established drugs like Ciprofloxacin, indicating their potential in therapeutic applications .

Development of Ligands for Metal Complexes
Another application involves using this compound as a precursor for creating ligands in coordination chemistry. Its derivatives can form stable complexes with various metal ions, which are crucial in catalysis and material synthesis .

Mechanism of Action

The mechanism of action of 2-bromo-6-isothiocyanatopyridine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isothiocyanate group can interact with nucleophilic sites on biomolecules, potentially leading to the formation of covalent bonds and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-isothiocyanatopyridine: Similar in structure but with the isothiocyanate group at the fifth carbon.

    2-bromo-4-isothiocyanatopyridine: Another structural isomer with the isothiocyanate group at the fourth carbon.

Uniqueness

2-bromo-6-isothiocyanatopyridine is unique due to the specific positioning of the bromine and isothiocyanate groups, which can influence its reactivity and the types of reactions it can undergo. This positional specificity can lead to different biological activities and applications compared to its isomers.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC50_{50}/IC50_{50}. Use ANOVA for comparing multiple groups and principal component analysis (PCA) to identify structure-activity trends .

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